molecular formula C58H94O27 B1209613 Saponin CAS No. 23643-76-7

Saponin

Cat. No.: B1209613
CAS No.: 23643-76-7
M. Wt: 1223.3 g/mol
InChI Key: MAEBCGDGGATMSC-OSHGGGOQSA-N
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Description

Saponin is a diverse group of amphiphilic plant-derived secondary metabolites, characterized by a lipophilic triterpenoid or steroid aglycone coupled with one or more hydrophilic sugar moieties . This structure confers potent surfactant properties, making it an effective natural emulsifier, foaming agent, and stabilizer in various research applications . In life sciences, this compound is extensively used to permeabilize cellular membranes, particularly for the introduction of antibodies or other probes into cells for flow cytometry and microscopy, by forming complexes with membrane cholesterol . Its significant immunostimulant activity also makes it a valuable adjuvant in vaccine research, enhancing immune responses to subunit vaccines and those targeting intracellular pathogens; the purified Quillaja this compound fraction QS-21 is a key component in this field . Furthermore, this compound exhibits a broad spectrum of bioactivities under investigation, including hypolipidemic, anti-inflammatory, antimicrobial, and antiviral effects, with studies demonstrating efficacy against certain viruses in vitro . It is soluble in cold water and diluted alcohol . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEBCGDGGATMSC-OSHGGGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saponins
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CAS No.

23643-76-7, 8047-15-2
Record name Cyclamin (saponin)
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Record name Saponins
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Preparation Methods

Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical processes. One common method involves the extraction of saponins from plant materials using solvents such as water, ethanol, or methanol. The extracted saponins are then purified using techniques like thin-layer chromatography, column chromatography, and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of saponins typically involves the extraction of these compounds from plants like Quillaja saponaria. The process includes grinding the plant material, extracting the saponins with water or ethanol, and then purifying the extract using filtration and chromatography techniques. The purified saponins are then concentrated and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Saponins undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of saponins can occur under acidic or basic conditions, leading to the formation of aglycones and sugar residues .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Food Science

Functional Properties:
Saponins are widely used in the food industry due to their ability to enhance texture and stability in food products. They act as natural emulsifiers and foaming agents, improving the sensory qualities of various foods .

Health Benefits:
Research indicates that saponins can lower blood lipids, reduce cancer risks, and have potential anticancer effects . They may also inhibit dental decay and platelet aggregation, making them beneficial for cardiovascular health .

Challenges:
Despite their advantages, saponins can impart bitterness and exhibit cytotoxicity under certain conditions. Addressing these challenges is crucial for their effective utilization in food products .

Pharmaceutical Applications

Drug Delivery Systems:
Saponins can form stable complexes with drugs, enhancing their bioavailability and therapeutic efficacy. They are being investigated as carriers in lipid-based nanoparticles for targeted drug delivery in cancer therapy .

Therapeutic Effects:
Numerous studies have documented the anticancer properties of saponins derived from various plant sources. For instance, saikosaponins have demonstrated antiviral activity against SARS-CoV-2 by inhibiting viral binding to host cells . Additionally, saponins exhibit anti-inflammatory, antimicrobial, and immunostimulant properties .

Case Study:
A study on saikosaponins A and B2 showed significant inhibition of human coronavirus 229E infection without cytotoxic effects on host cells .

Agricultural Applications

Pesticidal Properties:
Saponins have been recognized for their insecticidal and antifungal activities. They can disrupt cell membranes of pathogens and pests, making them valuable in organic farming practices .

Soil Health:
Saponin-rich plant extracts can enhance soil quality by promoting beneficial microbial activity. This leads to improved nutrient availability for crops .

Cosmetic Industry

Emulsifiers and Cleansing Agents:
In cosmetics, saponins are utilized for their emulsifying properties in shampoos, soaps, and body washes. They contribute to lathering and cleansing effects while also providing moisturizing benefits .

Summary of this compound Applications

Field Application Benefits Challenges
Food ScienceEmulsifiers, foaming agentsImproved texture; health benefitsBitterness; cytotoxicity
PharmaceuticalsDrug delivery systemsEnhanced bioavailability; therapeutic efficacyStability issues
AgriculturePesticidesInsecticidal; antifungal propertiesPotential toxicity to non-target species
CosmeticsEmulsifiers; cleansing agentsLathering; moisturizing benefitsSkin irritation

Mechanism of Action

Saponins are often compared with other plant-derived compounds such as flavonoids and alkaloids:

    Flavonoids: Unlike saponins, flavonoids are primarily known for their antioxidant properties.

    Alkaloids: Alkaloids are nitrogen-containing compounds with significant pharmacological activities.

Comparison with Similar Compounds

Key Properties and Mechanisms :

  • Emulsification and Stability: Saponins (e.g., tea saponin, Quillaja this compound) exhibit comparable or superior emulsifying properties to synthetic surfactants. For instance, tea this compound forms nanoemulsions with smaller droplet sizes (≈100 nm) than Tween 80, enhancing stability .
  • Biodegradability : Saponins are environmentally preferable due to faster degradation rates. Hydrolysis studies show saponins degrade within days in aquatic environments, whereas synthetic surfactants persist longer .
  • Applications : Saponins are used in drug delivery and food formulations but face challenges in standardization due to batch variability in sapogenin content .

Bioactive Compounds in Antimalarial Research

Mechanistic Differences :

  • PfATP4 Inhibitors (e.g., pyrazoleamides): Disrupt parasite Na+ homeostasis, indirectly inducing this compound sensitivity in Plasmodium falciparum membranes. EC50 values for this compound sensitivity align with growth inhibition (≈10 nM) .
  • PfNCR1-Active Compounds : Induce this compound sensitivity without Na+ disruption, suggesting a lipid homeostasis-targeted mechanism. EC50 values for this compound sensitivity are 3–10× lower than growth inhibition thresholds .

Table 2: Antimalarial Compound Comparison

Compound Class Mechanism This compound Sensitivity EC50 Growth Inhibition EC50
PfATP4 Inhibitors Na+ Homeostasis Disruption ≈10 nM ≈10 nM
PfNCR1-Active Compounds Lipid Homeostasis Alteration 1–3 µM 3–10 µM

Structural Analogues (Glycosides and Triterpenoids)

  • Glycyrrhizin (Licorice this compound): Shares a triterpenoid backbone but lacks the sugar diversity of Camellia sinensis saponins, resulting in distinct anti-inflammatory effects .
  • Withanolides (Steroidal Lactones): Unlike steroid saponins, withanolides lack glycosylation, reducing surfactant properties but enhancing cytotoxicity in cancer cells .
  • Structural Elucidation Challenges: Saponins like 25R/S-spirostanol diastereomers require advanced NMR and chromatographic methods for differentiation, unlike simpler glycosides .

Plant-Derived Compounds with Similar Extraction Challenges

  • Polyphenols: Co-extract with saponins but are separable via polarity-based methods (e.g., ethanol precipitation). Saponins require additional steps like hydrolysis for isolation .
  • Alkaloids : Unlike saponins, alkaloids lack sugar chains, enabling easier crystallization. However, saponins from Sapindus mukorossi show higher bioactivity in pesticidal applications .

Table 3: Extraction Efficiency Comparison

Compound Optimal Solvent Yield (%) Purity Challenges
Saponins 70% Methanol 19.57–41.68 Co-extraction of polar compounds
Polyphenols 50% Ethanol 15–30 Oxidation during drying
Alkaloids Chloroform 5–10 Low solubility in polar solvents

Q & A

Q. What methodological considerations are critical for selecting saponin extraction techniques?

The choice of extraction method (e.g., maceration, Soxhlet, or reflux) depends on the target this compound’s polarity, thermal stability, and matrix complexity. For instance, maceration is suitable for heat-sensitive saponins but yields lower purity (~25%), while Soxhlet extraction achieves higher yields (~30%) but risks thermal degradation . Solvent selection (e.g., ethanol concentration) and extraction time must align with the this compound’s chemical properties, as demonstrated in microwave-assisted extraction (MAP) optimizations . Validate methods via chromatography (HPLC) or spectroscopy to ensure reproducibility .

Q. How can researchers quantify this compound purity and structural diversity?

Combine chromatographic separation (e.g., UPLC) with mass spectrometry (MS) for high-resolution profiling. For example, UPLC-Q-Exactive-MS/MS identified 15 saponins in quinoa, categorized by aglycone types (oleanolic acid, hederagenin) . Nuclear magnetic resonance (NMR) further resolves stereochemical configurations. Purity analysis requires calibration with reference standards and validation via linearity tests (R² > 0.99) .

Q. What statistical approaches are used to compare this compound yields across extraction methods?

One-way ANOVA is standard for evaluating significant differences (p < 0.05) between methods (e.g., maceration vs. Soxhlet) . Post-hoc tests (e.g., Tukey’s HSD) identify specific pairwise differences. Report effect sizes and confidence intervals to contextualize practical significance beyond statistical thresholds.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound extraction parameters?

RSM employs Box-Behnken or central composite designs to model interactions between variables (e.g., temperature, solvent ratio). For quinoa husk saponins, a quadratic model predicted optimal conditions: 77.3% ethanol, 295.1 s extraction time, achieving a 29.99% yield . Validate models via ANOVA (p < 0.05 for quadratic terms) and lack-of-fit tests. Monte Carlo simulations further quantify parameter uncertainties in design-space approaches .

Q. What strategies resolve contradictions in this compound bioactivity data across studies?

Discrepancies often arise from variability in this compound composition, purity, or assay conditions. Standardize biological activity assessments (e.g., MIC for antifungal tests) and control for matrix effects (e.g., plant species, growth conditions). For example, quinoa saponins showed dose-dependent antifungal activity against Botrytis cinerea, but efficacy varied with ethanol concentration during extraction . Meta-analyses can identify confounding factors, such as Gram-negative bacterial suppression in metagenomic studies due to this compound’s membrane-disruptive properties .

Q. How do transcriptomic approaches elucidate this compound biosynthesis pathways?

RNA sequencing (RNA-seq) and weighted gene co-expression network analysis (WGCNA) identify regulatory genes. In Platycodon grandiflorus, MeJA treatment upregulated PgHMGR2 and PgDXS2, key genes in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, linking glycolytic intermediates to this compound biosynthesis . CRISPR/Cas9 knockout or overexpression studies validate gene function, as demonstrated with PgbHLH28 transcription factor enhancing this compound accumulation .

Methodological Design Tables

Q. Table 1: Comparison of this compound Extraction Techniques

MethodYield (%)Time (min)Key ParametersReference
Maceration24.871440Ethanol (70%), room temperature
Soxhlet29.99360Ethanol (80%), 70°C
Microwave (MAP)28.974.7Ethanol (52.6%), 2450 MHz
DES Extraction30.560Choline chloride-glycerol (1:2)

Q. Table 2: Statistical Models for this compound Optimization

ModelApplicationKey OutputsReference
RSM (Box-Behnken)Quinoa this compound yieldQuadratic equation with R² = 0.9704
Monte CarloBotanical injection purityProbability ≥0.90 for design space
ANOVAExtraction method comparisonSig. value = 0.009 (p < 0.05)

Key Considerations for Experimental Design

  • Biological Replicates : Use ≥3 replicates to account for intra-species variability, as seen in zebrafish microbiome studies .
  • Negative Controls : Include this compound-free groups to distinguish baseline effects (e.g., in antifungal assays) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare (e.g., SD rat dosing protocols) .

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